
2-amino-7-methyl-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-7-methyl-9H-thioxanthen-9-one is a chemical compound with the molecular formula C14H11NOS and a molecular weight of 241.31 . It is a solid substance with a melting point between 179 - 183°C . The compound is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of 2-amino-7-methyl-9H-thioxanthen-9-one consists of a thioxanthenone backbone with an amino group at the 2-position and a methyl group at the 7-position . The InChI code for the compound is 1S/C14H11NOS/c1-8-2-4-12-10(6-8)14(16)11-7-9(15)3-5-13(11)17-12/h2-7H,15H2,1H3 .Physical And Chemical Properties Analysis
2-amino-7-methyl-9H-thioxanthen-9-one is a solid substance with a melting point between 179 - 183°C . It has a molecular weight of 241.31 and a molecular formula of C14H11NOS .Applications De Recherche Scientifique
Synthesis and Properties of Related Compounds
A review on the synthesis and properties of 2,3-heteroannulated thiochromones, which are considered hetero analogs of thioxanthone, outlines various methods for preparing compounds starting from substituted thiophenols and other derivatives. These compounds, including azathioxanthones, have been extensively studied, indicating a potential area of research for related thioxanthene derivatives (Sosnovskikh, 2019).
Applications in Biomedical Fields
Highly branched polymers based on poly(amino acid)s, including those derived from amino acids with branched structures, have been reviewed for their biomedical applications. These polymers, due to their biocompatible and biodegradable nature, have potential uses as delivery vehicles for genes and drugs and as antiviral compounds. This highlights the potential biomedical applications of amino acid-based compounds and their derivatives (Thompson & Scholz, 2021).
Chemical Synthesis and Reactivity
The synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones were systematically reviewed, including those with arylthiochromones and various substituted derivatives. This comprehensive analysis of chemical reactivity and biological activity may offer a foundation for exploring the synthesis and potential applications of "2-amino-7-methyl-9H-thioxanthen-9-one" and similar compounds (Sosnovskikh, 2018).
Safety And Hazards
The safety information for 2-amino-7-methyl-9H-thioxanthen-9-one indicates that it has a GHS07 pictogram and a signal word of "Warning" . The specific hazard codes and precautionary statements are not provided in the search results .
Relevant Papers The search results do not provide specific peer-reviewed papers related to 2-amino-7-methyl-9H-thioxanthen-9-one .
Propriétés
IUPAC Name |
2-amino-7-methylthioxanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-8-2-4-12-10(6-8)14(16)11-7-9(15)3-5-13(11)17-12/h2-7H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQULFWWOHEBQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320035 |
Source


|
| Record name | 2-Amino-7-methyl-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-methyl-9H-thioxanthen-9-one | |
CAS RN |
78160-12-0 |
Source


|
| Record name | 78160-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-7-methyl-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

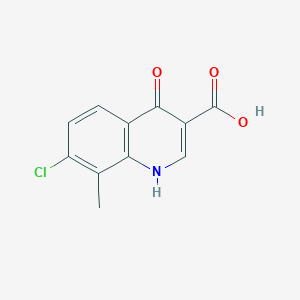


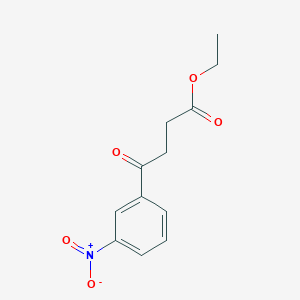

![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)
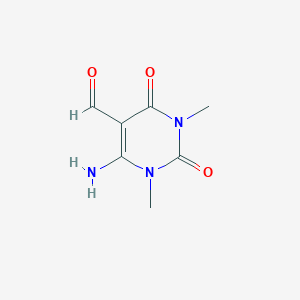
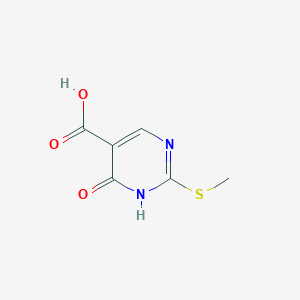
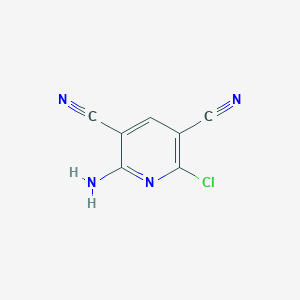
![3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide](/img/structure/B1296361.png)
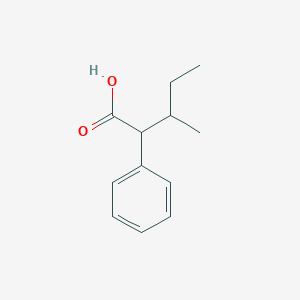
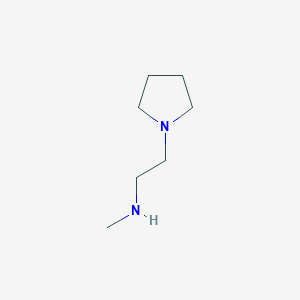
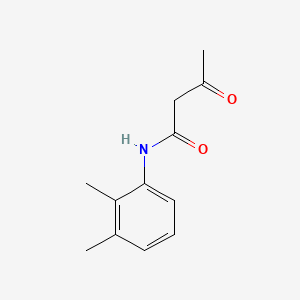
![2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane](/img/structure/B1296368.png)